molecular formula C18H12BrNO B1601511 3-Bromo-10-phenyl-10H-phenoxazine CAS No. 71041-11-7

3-Bromo-10-phenyl-10H-phenoxazine

Cat. No.: B1601511
CAS No.: 71041-11-7
M. Wt: 338.2 g/mol
InChI Key: KGOHTFSDJIMPMN-UHFFFAOYSA-N
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Description

3-Bromo-10-phenyl-10H-phenoxazine is a brominated phenoxazine derivative with the molecular formula C18H12BrNO and a molecular weight of 338.20 g/mol. This compound is characterized by its bromine atom at the 3-position and a phenyl group at the 10-position of the phenoxazine ring system. Phenoxazines are known for their diverse applications in various fields, including organic electronics, dyes, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-10-phenyl-10H-phenoxazine typically involves the bromination of 10-phenylphenoxazine. The reaction can be carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 3-position of the phenoxazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with temperature and pressure control systems to ensure consistent product quality. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-10-phenyl-10H-phenoxazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield phenoxazine-based quinones.

  • Reduction: Reduction reactions can produce partially reduced derivatives of the compound.

  • Substitution: Substitution reactions can lead to the formation of various substituted phenoxazines, depending on the nucleophile used.

Scientific Research Applications

3-Bromo-10-phenyl-10H-phenoxazine has several scientific research applications, including:

  • Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

  • Biology: The compound can be employed in biological studies to investigate its interactions with biomolecules and its potential biological activities.

  • Industry: In the field of organic electronics, this compound can be used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

3-Bromo-10-phenyl-10H-phenoxazine is similar to other phenoxazine derivatives, such as 10-phenylphenoxazine and 3-chloro-10-phenyl-10H-phenoxazine. These compounds share the phenoxazine core structure but differ in the substituents attached to the ring system. The presence of different halogen atoms (bromine vs. chlorine) can influence the chemical and physical properties of the compounds, making each unique in its applications.

Comparison with Similar Compounds

  • 10-Phenylphenoxazine

  • 3-Chloro-10-phenyl-10H-phenoxazine

  • 3-Iodo-10-phenyl-10H-phenoxazine

Properties

IUPAC Name

3-bromo-10-phenylphenoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO/c19-13-10-11-16-18(12-13)21-17-9-5-4-8-15(17)20(16)14-6-2-1-3-7-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOHTFSDJIMPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)OC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00533742
Record name 3-Bromo-10-phenyl-10H-phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71041-11-7
Record name 3-Bromo-10-phenyl-10H-phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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